molecular formula C20H15F3N2O2S B2857014 4-Methyl-2-phenyl-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole CAS No. 477858-05-2

4-Methyl-2-phenyl-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole

Cat. No.: B2857014
CAS No.: 477858-05-2
M. Wt: 404.41
InChI Key: XAWKBHAPTFFWHC-DHRITJCHSA-N
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Description

This compound features a 1,3-thiazole core substituted with:

  • Methyl group at position 4,
  • Phenyl group at position 2,
  • Ethanimidoyloxy ester at position 5, further modified with a 3-(trifluoromethyl)benzoyl moiety.
    The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the ethanimidoyl ester introduces polar functionality, influencing solubility and intermolecular interactions .

Properties

IUPAC Name

[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2S/c1-12-17(28-18(24-12)14-7-4-3-5-8-14)13(2)25-27-19(26)15-9-6-10-16(11-15)20(21,22)23/h3-11H,1-2H3/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWKBHAPTFFWHC-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)C3=CC(=CC=C3)C(F)(F)F)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of radical trifluoromethylation, which has been shown to be effective in introducing the trifluoromethyl group into various organic molecules . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and other advanced technologies can help in achieving large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenyl-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal activities. The incorporation of trifluoromethyl groups can enhance the lipophilicity and bioavailability of these compounds, potentially leading to more effective antimicrobial agents. Studies have shown that thiazole derivatives can inhibit the growth of various pathogens, making them candidates for new antibiotic formulations .

Anticancer Properties

Thiazole-based compounds have been investigated for their anticancer properties. The unique electronic characteristics imparted by the trifluoromethyl group may contribute to their ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, providing a basis for further investigation into their use as chemotherapeutic agents .

Intermediate in Organic Synthesis

4-Methyl-2-phenyl-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for further modifications, making it valuable in the development of novel compounds with tailored properties for specific applications .

Synthesis of Schiff Bases

The compound can be utilized in the synthesis of Schiff bases, which are known for their diverse applications in catalysis and as ligands in coordination chemistry. The thiazole moiety can enhance the stability and reactivity of these complexes, leading to improved performance in catalytic processes and material science applications .

Antimicrobial Screening

A study conducted on various thiazole derivatives, including this compound, demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing promising results that warrant further exploration into clinical applications .

Anticancer Research

In vitro studies have shown that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is critical for reducing side effects associated with conventional chemotherapy agents .

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyl-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s biological activity by increasing its lipophilicity and metabolic stability . The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analog: 4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole (C₂₀H₁₉N₃O₂S)
  • Key Differences: Replaces the 3-(trifluoromethyl)benzoyloxy group with a 4-toluidinocarbonyloxy moiety. Molecular weight (369.4 g/mol vs. ~433.4 g/mol for the target compound) and logP values differ due to CF₃’s hydrophobicity and toluidine’s amine group .
  • Impact: The toluidinocarbonyl group may reduce metabolic stability compared to CF₃, which resists enzymatic degradation. Lower electronegativity of the toluidine substituent could diminish binding affinity in hydrophobic enzyme pockets compared to CF₃ .
2.2. Ethyl 2-Phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate (C₁₃H₁₀F₃NO₂S)
  • Key Features: CF₃ at position 5 and an ethyl carboxylate at position 3.
  • Comparison: The target compound’s ethanimidoyloxy ester introduces conformational flexibility absent in the rigid carboxylate group.
2.3. Thiazole-Triazole Acetamide Derivatives (e.g., Compounds 9a–9f)
  • Structural Variations :
    • Substituents on the thiazole’s phenyl group (e.g., 4-F, 4-Br, 4-CH₃, 4-OCH₃) and triazole-linked benzimidazole moieties ().
  • Physicochemical Data :
    • Compound 9f (C₂₈H₂₃N₇O₃S): Melting point 192°C, elemental analysis (C: 62.50%, H: 4.32%, N: 18.28%) .
    • The target compound’s CF₃ group likely lowers its melting point compared to bromine-substituted analogs (e.g., 9c) due to reduced crystal lattice energy.
  • Biological Relevance :
    • Thiazole-triazole hybrids exhibit antiviral activity (), but CF₃ substitution in the target compound may improve membrane permeability and target binding .
2.4. 1,3,4-Thiadiazole Derivatives
  • Example : 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole ().
  • Comparison: Thiadiazoles have higher ring strain and electron-deficient cores compared to thiazoles, affecting redox properties and stability. The target compound’s ethanimidoyl ester offers hydrogen-bonding capability, unlike thiadiazole’s sulfur-rich, non-polar framework .

Q & A

Q. Table 1: Comparative Yields for Thiazole Core Synthesis

MethodCatalystSolventTemperature (°C)Yield (%)
Cyclization + SNArBleaching ClayPEG-40070–8075–87
CondensationNoneEthanolReflux60–70

Basic: Which spectroscopic and analytical methods are critical for confirming the compound’s structure?

  • FT-IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (C-F, ~1150 cm⁻¹) groups .
  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and ethanimidoyl protons (δ 4.5–5.5 ppm) .
    • ¹³C NMR : Thiazole carbons (δ 160–170 ppm), trifluoromethylphenyl carbons (δ 120–140 ppm) .
  • Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N ratios (e.g., C: 69.48% exp vs. 69.12% calc) .

Q. Table 2: Key NMR Peaks for Structural Confirmation

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Thiazole C-CH32.35 (s)18.5
Phenyl (C6H5)7.2–7.8 (m)125–135
CF3 (aromatic)-123.5 (q, J=272 Hz)

Advanced: How can researchers optimize the esterification step to introduce the [3-(trifluoromethyl)benzoyl]oxy group?

  • Catalyst Selection : Heterogeneous catalysts (e.g., Bleaching Earth Clay) improve reaction efficiency by reducing side reactions .
  • Solvent Effects : PEG-400 enhances solubility of polar intermediates, while toluene may favor non-polar reactants .
  • Temperature Control : Maintaining 70–80°C prevents decomposition of the trifluoromethylbenzoyl chloride intermediate .

Q. Table 3: Esterification Optimization Parameters

ParameterOptimal ConditionYield Improvement
CatalystBleaching Clay+15%
SolventPEG-400+20% vs. Toluene
Reaction Time1–2 hours>90% Completion

Advanced: What strategies resolve contradictory NMR data arising from complex substituents (e.g., ethanimidoyl ester)?

  • 2D NMR Techniques :
    • HSQC/HMBC : Correlates ¹H-¹³C couplings to confirm connectivity in crowded regions (e.g., ethanimidoyl vs. thiazole protons) .
    • COSY : Identifies coupling between adjacent protons in aromatic systems .
  • Dynamic NMR : Resolves tautomerism or conformational exchange in the ethanimidoyl group by variable-temperature studies .
  • Comparative Analysis : Reference spectra of simpler analogs (e.g., 4-Methyl-2-phenyl-thiazole) isolate substituent-specific shifts .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in derivatization?

  • Electronic Effects : The -CF3 group withdraws electron density, deactivating the benzene ring toward electrophilic substitution but enhancing nucleophilic acyl substitution reactivity at the ester .
  • Steric Hindrance : The bulky -CF3 group may slow reactions at adjacent positions (e.g., para-substitution on the benzoyl moiety) .
  • Stability : Fluorine’s inductive effect increases hydrolytic stability of the ester under acidic conditions .

Q. Table 4: Reactivity Trends in Derivatization

Reaction TypeEffect of -CF3Example
Nucleophilic SubstitutionAcceleratedEster hydrolysis (pH > 10)
Electrophilic Aromatic SubstitutionInhibitedNitration requires harsh conditions

Advanced: What computational methods aid in predicting biological activity or binding modes of this compound?

  • Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinase inhibitors). The trifluoromethyl group’s hydrophobicity enhances binding pocket occupancy .
  • QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity trends observed in analogs (e.g., anti-inflammatory thiazoles) .

Q. Table 5: Docking Scores for Analogous Thiazoles

CompoundTarget ProteinBinding Affinity (kcal/mol)
Thiazole-carboxylateCOX-2-9.2
Triazole-thiadiazoleα-Glucosidase-8.5

Advanced: How can researchers address low yields in multi-step syntheses of this compound?

  • Intermediate Purification : Flash chromatography or recrystallization (e.g., using aqueous acetic acid) removes byproducts early .
  • Stepwise Monitoring : TLC or HPLC tracks reaction progress at each stage (e.g., esterification vs. cyclization) .
  • Microwave-Assisted Synthesis : Reduces reaction times for slow steps (e.g., cyclization from 6 hours to 30 minutes) .

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